N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide
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Overview
Description
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide: is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of isoindolinones, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide typically involves multiple steps, starting with the formation of the isoindolinone core. One common approach is the condensation of phthalic anhydride with an appropriate amine, followed by cyclization to form the isoindolinone ring. The p-tolylthio group can be introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide has shown promise in various assays, indicating potential antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with multiple biological targets makes it a valuable candidate for further research.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its unique structure and biological activity suggest it could be developed into a new class of drugs for treating various diseases.
Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with key biological molecules.
Comparison with Similar Compounds
Isoindolinone Derivatives: These compounds share the isoindolinone core but differ in their substituents and functional groups.
Thioacetamide Derivatives: Compounds containing the thioacetamide group exhibit similar reactivity and potential biological activities.
Uniqueness: N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide stands out due to its specific combination of the isoindolinone core and the p-tolylthio group, which contributes to its unique chemical and biological properties.
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Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-6-8-12(9-7-11)24-10-15(21)19-14-5-3-4-13-16(14)18(23)20(2)17(13)22/h3-9H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVVQSRLXQDEHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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